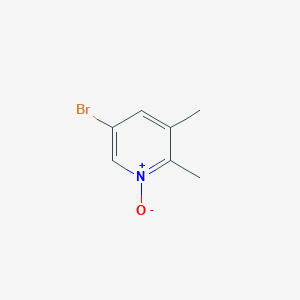

5-Bromo-2,3-dimethylpyridine 1-oxide

Description

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

5-bromo-2,3-dimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |

InChI Key |

JTHURIIQMPMBFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C[N+](=C1C)[O-])Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 5-Bromo-2,3-dimethylpyridine 1-oxide and Analogs

Key Observations :

- Halogen Impact : Bromine in the target compound increases molecular weight by ~44.5 g/mol compared to chlorine in the analog . Bromine’s lower electronegativity but larger size may enhance leaving-group ability in substitution reactions.

- Substituent Position : The bromine at position 5 (vs. chlorine at position 4 or bromine at position 2 in 2-Bromo-3-methylpyridine ) alters steric and electronic effects, influencing reactivity and intermolecular interactions .

Table 2: Hazard Comparison (Inferred vs. Evidence-Based Data)

Notes:

Preparation Methods

Reaction Mechanism and Conditions

The oxidation occurs via electrophilic attack on the pyridine nitrogen, facilitated by the peracid’s ability to transfer an oxygen atom. In a typical procedure:

-

5-Bromo-2,3-dimethylpyridine is dissolved in dichloromethane (DCM).

-

mCPBA is added dropwise to the stirred solution at ambient temperature.

-

The mixture is stirred for 23 hours to ensure complete conversion.

-

The solution is cooled to 15°C, and ammonia gas is introduced to precipitate unreacted mCPBA.

-

The filtrate is washed with 5% aqueous sodium sulphite to remove residual oxidizing agents.

-

The product is isolated via solvent evaporation and recrystallized from ethyl acetate.

Key Data:

This method is favored for its reproducibility and scalability in industrial settings. The use of DCM ensures homogeneity, while sodium sulphite washing effectively eliminates sulfonic acid by-products.

Alternative Oxidizing Agents and Methodological Variations

While mCPBA remains the standard, other oxidizing systems have been explored for N-oxide synthesis. For example, hydrogen peroxide (H₂O₂) in acidic or neutral media can oxidize pyridines, though its application to 5-bromo-2,3-dimethylpyridine is less documented in the literature.

Hydrogen Peroxide-Based Oxidation

In analogous N-oxide syntheses (e.g., 3,5-dibromopyridine-N-oxide), 30% H₂O₂ with trifluoroacetic acid (TFA) as a catalyst in a microreactor achieves near-quantitative yields. Applied to 5-bromo-2,3-dimethylpyridine, this method could involve:

-

Dissolving the parent compound in TFA.

-

Introducing H₂O₂ under controlled flow rates (75 mL/min for reactant, 58.8 mL/min for oxidizer).

-

Maintaining temperatures at 60–65°C and pressures of 0.5 MPa.

-

Purifying via ice-water precipitation and filtration.

Advantages and Limitations:

-

Advantages : High atom economy, reduced waste.

-

Limitations : Requires specialized equipment (microreactors) and precise temperature control.

Industrial-Scale Production and Optimization

Industrial protocols emphasize continuous flow reactors to enhance efficiency and safety. Key optimizations include:

Catalyst and Solvent Selection

Work-Up and Purification

-

Ammonia gas precipitation effectively removes unreacted mCPBA.

-

Recrystallization from ethyl acetate yields high-purity product (99.9% by HPLC).

Critical Analysis of Methodologies

mCPBA Oxidation

Hydrogen Peroxide Alternatives

-

Sustainability : Generates water as the sole by-product.

-

Challenges : Limited data on applicability to brominated pyridines.

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the optimal methods for synthesizing 5-Bromo-2,3-dimethylpyridine 1-oxide while minimizing side reactions? A: The synthesis typically involves bromination of a dimethylpyridine precursor. A common approach (adapted from analogous N-oxide systems) employs N-bromosuccinimide (NBS) as the brominating agent in acetonitrile at 0–5°C to control exothermic reactions and reduce over-bromination. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials and byproducts .

Structural Confirmation Q: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound? A: High-resolution mass spectrometry (HRMS) confirms the molecular formula, while H and C NMR identify substituent positions (e.g., methyl groups at 2- and 3-positions, bromine at 5-position). X-ray crystallography provides definitive structural validation, and HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Reactivity of the N-Oxide Group Q: How does the N-oxide functional group influence the compound’s reactivity in substitution or cross-coupling reactions? A: The N-oxide group enhances electron density at the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling at the bromine site). It also stabilizes transition metals in catalytic systems, making it useful in ligand design for asymmetric synthesis .

Solubility and Handling Q: What solvent systems are recommended for handling this compound in synthetic workflows? A: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or chloroform. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the N-oxide group. Storage under inert gas (argon) at −20°C minimizes degradation .

Biological Screening Compatibility Q: What precautions are necessary when using this compound in biological assays (e.g., enzyme inhibition studies)? A: Verify compatibility with assay buffers (pH 7–8) to avoid N-oxide reduction. Pre-screen for cytotoxicity using MTT assays, as halogenated pyridines may interfere with cellular redox systems. Use concentrations ≤10 μM initially to mitigate nonspecific effects .

Advanced Research Questions

Structure-Activity Relationship (SAR) Studies Q: How do structural modifications at the 2- and 3-methyl groups affect bioactivity or target selectivity? A: Methyl groups enhance lipophilicity, improving membrane permeability. Comparative SAR studies show that bulkier substituents (e.g., ethyl) at the 3-position reduce binding affinity to cytochrome P450 enzymes, while 2-methyl derivatives exhibit improved metabolic stability in hepatic microsomal assays .

Thermal and Hydrolytic Stability Q: What factors contribute to the thermal or hydrolytic instability of this compound under varying storage conditions? A: The N-oxide group is prone to reduction under acidic or reducing conditions. Thermogravimetric analysis (TGA) reveals decomposition above 150°C. Stabilize by lyophilization in amber vials with desiccants and avoid exposure to UV light .

Analytical Method Development Q: How can advanced chromatographic techniques resolve co-eluting impurities in synthesized batches? A: Use UPLC-MS with a HILIC column (2.1 × 100 mm, 1.7 μm) and gradient elution (0.1% formic acid in water/acetonitrile) to separate polar degradation products. For trace metal analysis (e.g., residual palladium), ICP-MS with a collision/reaction cell is recommended .

Mechanistic Studies in Catalysis Q: What role does this compound play in transition-metal-catalyzed C–H activation reactions? A: The N-oxide acts as a directing group, coordinating to palladium or ruthenium catalysts to facilitate ortho-C–H functionalization. Kinetic studies (e.g., Eyring plots) reveal that electron-donating methyl groups lower activation energy by stabilizing the metal-aryl intermediate .

Contradictions in Reported Reactivity Q: How can discrepancies in bromine substitution reactivity across literature studies be resolved? A: Conflicting results may arise from varying solvent polarity or catalyst loading. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, ligand-to-metal ratio). Cross-validate findings with computational studies (DFT) to map reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.